molecular formula C11H12BrNO2S B1657226 Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide CAS No. 55775-26-3

Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide

Cat. No. B1657226
CAS RN: 55775-26-3
M. Wt: 302.19 g/mol
InChI Key: CVSMVTYNERUSSW-UHFFFAOYSA-N
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Description

“Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide” is a chemical compound with the molecular formula C10H10BrNO2S and a molecular weight of 288.16100 . It is also known as “3-(2-carboxyethyl)benzothiazolium bromide” and is used in laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms ©, 10 hydrogen atoms (H), 1 bromine atom (Br), 1 nitrogen atom (N), 2 oxygen atoms (O), and 1 sulfur atom (S) .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Safety And Hazards

“Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide” is classified as having acute toxicity when ingested orally (Category 4) and can cause eye irritation (Category 2) . It is harmful if swallowed and irritating to eyes . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.BrH/c1-8-12(7-6-11(13)14)9-4-2-3-5-10(9)15-8;/h2-5H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSMVTYNERUSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886149
Record name Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide

CAS RN

55775-26-3
Record name Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55775-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055775263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1)
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Record name Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-carboxyethyl)-2-methylbenzothiazolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide
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Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide
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Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide
Reactant of Route 5
Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide
Reactant of Route 6
Benzothiazolium, 3-(2-carboxyethyl)-2-methyl-, bromide

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